molecular formula C14H18F2N2O2 B13349901 Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate

Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate

Katalognummer: B13349901
Molekulargewicht: 284.30 g/mol
InChI-Schlüssel: QBZUBGUPEJFLMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate is a chemical compound with the molecular formula C14H18F2N2O2 and a molecular weight of 284.30 g/mol . This compound is characterized by the presence of a benzyl group, an azepane ring, and two fluorine atoms, making it a unique and interesting molecule for various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with 4,4-difluoroazepane-1-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzyl derivatives, while reduction can produce benzylamine derivatives .

Wissenschaftliche Forschungsanwendungen

Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl 5-amino-4-fluoroazepane-1-carboxylate: Similar structure but with only one fluorine atom.

    Benzyl 5-amino-4,4-dichloroazepane-1-carboxylate: Similar structure but with chlorine atoms instead of fluorine.

    Benzyl 5-amino-4,4-dibromoazepane-1-carboxylate: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

The presence of two fluorine atoms in Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable molecule for various applications .

Eigenschaften

Molekularformel

C14H18F2N2O2

Molekulargewicht

284.30 g/mol

IUPAC-Name

benzyl 5-amino-4,4-difluoroazepane-1-carboxylate

InChI

InChI=1S/C14H18F2N2O2/c15-14(16)7-9-18(8-6-12(14)17)13(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,17H2

InChI-Schlüssel

QBZUBGUPEJFLMD-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC(C1N)(F)F)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.